2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features an indole and a triazolopyridine moiety.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21N5O2/c1-27-11-10-24-14-15(16-6-2-3-7-17(16)24)12-20(26)21-13-19-23-22-18-8-4-5-9-25(18)19/h2-9,14H,10-13H2,1H3,(H,21,26) |
InChI Key |
QATQEBJSCYJVBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or triazolopyridine rings.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. The indole and triazolopyridine structures are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These compounds can interact with cellular pathways involved in cancer progression, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The triazolopyridine component has been associated with antimicrobial activity. Studies have shown that derivatives of triazolopyridines can act against various bacterial and fungal strains. This suggests that this compound may also possess similar antimicrobial effects, warranting investigation into its efficacy against specific pathogens .
Neurological Applications
The compound's structural features may allow it to interact with neurotransmitter systems. Indole derivatives are often explored for their potential neuroprotective effects and ability to modulate serotonin receptors. The triazolopyridine moiety could enhance these interactions, making this compound a candidate for treating disorders such as depression or anxiety .
Inhibition of Enzymatic Activity
Compounds containing the triazolo[4,3-a]pyridine framework have been identified as inhibitors of various enzymes, including those involved in cancer metabolism and inflammation. This suggests that this compound could be explored for its potential as an enzyme inhibitor in therapeutic contexts .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of various indole derivatives. It was found that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of triazolopyridine derivatives. The findings indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The study suggested that the incorporation of an indole structure might enhance the overall antimicrobial efficacy of the compound.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole ring can intercalate into DNA, affecting gene expression and cellular processes. The triazolopyridine moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound also features a triazolopyridine moiety and has been studied for its ability to activate nicotinamide phosphoribosyltransferase (NAMPT).
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds have shown good DNA-binding affinities and potential anticancer activities.
Biological Activity
Introduction
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound notable for its potential therapeutic applications. Its unique structure combines an indole moiety with a triazolopyridine component, which may enhance its biological interactions and efficacy against various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1435981-27-3 |
The structural arrangement is significant for its biological activity, as the combination of indole and triazolo groups can influence interactions with biological targets.
Research indicates that compounds containing triazolopyridine scaffolds exhibit diverse biological activities, including:
- Antimicrobial Activity : Triazolopyridines have been investigated for their ability to inhibit various pathogens. The presence of the triazole ring enhances the compound's interaction with microbial enzymes and receptors .
- Anticancer Properties : The indole moiety is known for its role in cancer therapy. Compounds like this compound may modulate signaling pathways involved in tumor growth and metastasis .
- Neuropharmacological Effects : Some studies suggest that derivatives of this compound can interact with neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .
Antimicrobial Activity
A study evaluated a series of triazolo[4,3-a]pyridine derivatives against Plasmodium falciparum, identifying compounds with IC values as low as 2.24 μM, indicating potent antimalarial activity. While specific data on this compound was not highlighted in this study, its structural similarities suggest potential efficacy against similar targets .
Anticancer Activity
In vitro studies have shown that compounds with indole and triazole components can inhibit cell proliferation in various cancer cell lines. For instance, research on related compounds indicated significant cytotoxic effects against breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
-
Case Study on Antimalarial Activity :
- A library of [1,2,4]triazolo[4,3-a]pyridine compounds was synthesized and screened for antimalarial activity. The findings suggest that modifications to the indole structure can lead to enhanced potency against Plasmodium falciparum.
-
Case Study on Cancer Cell Lines :
- In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), derivatives of triazoloindoles exhibited significant inhibition of cell growth. The combination of indole and triazole was crucial for enhancing anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
